molecular formula C14H7ClO3 B12005453 9-Chloro-10-hydroxyanthracene-1,4-dione CAS No. 41099-45-0

9-Chloro-10-hydroxyanthracene-1,4-dione

Cat. No.: B12005453
CAS No.: 41099-45-0
M. Wt: 258.65 g/mol
InChI Key: GFQCSFCTDHAHOM-UHFFFAOYSA-N
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Description

9-Chloro-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C14H7ClO3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-10-hydroxyanthracene-1,4-dione typically involves the chlorination of 10-hydroxyanthracene-1,4-dione. This reaction can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

the general principles of organic synthesis and chlorination reactions would apply .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Chloro-10-hydroxyanthracene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Chloro-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and hydroxy groups in 9-Chloro-10-hydroxyanthracene-1,4-dione makes it unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other anthraquinone derivatives .

Properties

CAS No.

41099-45-0

Molecular Formula

C14H7ClO3

Molecular Weight

258.65 g/mol

IUPAC Name

9-chloro-10-hydroxyanthracene-1,4-dione

InChI

InChI=1S/C14H7ClO3/c15-13-7-3-1-2-4-8(7)14(18)12-10(17)6-5-9(16)11(12)13/h1-6,18H

InChI Key

GFQCSFCTDHAHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)C=CC(=O)C3=C2Cl)O

Origin of Product

United States

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